Cas no 20375-16-0 (Ethyl 3-chloro-2-oxo-3-phenylpropanoate)

Ethyl 3-chloro-2-oxo-3-phenylpropanoate is a versatile organic compound characterized by its chloro and keto functional groups attached to a phenylpropanoate backbone. This ester is particularly valuable in synthetic organic chemistry as a key intermediate for the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its reactive α-chloro ketone moiety enables participation in nucleophilic substitution and condensation reactions, facilitating the synthesis of heterocyclic compounds and complex molecular architectures. The ethyl ester group enhances solubility in organic solvents, improving handling and reaction efficiency. This compound is commonly employed in multi-step synthetic routes due to its stability and predictable reactivity under controlled conditions.
Ethyl 3-chloro-2-oxo-3-phenylpropanoate structure
20375-16-0 structure
商品名:Ethyl 3-chloro-2-oxo-3-phenylpropanoate
CAS番号:20375-16-0
MF:C11H11ClO3
メガワット:226.656242609024
CID:1393591
PubChem ID:13833360

Ethyl 3-chloro-2-oxo-3-phenylpropanoate 化学的及び物理的性質

名前と識別子

    • Benzenepropanoic acid, b-chloro-a-oxo-, ethyl ester
    • ethyl 3-chloro-2-oxo-3-phenylpropanoate
    • Benzenepropanoic acid, beta-chloro-alpha-oxo-, ethyl ester
    • 2-Oxo-3-chloro-3-phenylpropanoic acid ethyl ester
    • 3-Chloro-2-oxo-3-phenylpropanoic acid ethyl ester
    • A908594
    • 3-phenyl-3-chloro-2-ketopropionic acid ethyl ester
    • SCHEMBL3315040
    • ethyl3-chloro-2-oxo-3-phenylpropanoate
    • 20375-16-0
    • RPGYXWCOHHXPPZ-UHFFFAOYSA-N
    • DB-128299
    • Ethyl 3-chloro-2-oxo-3-phenylpropanoate
    • インチ: 1S/C11H11ClO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
    • InChIKey: RPGYXWCOHHXPPZ-UHFFFAOYSA-N
    • ほほえんだ: ClC(C(C(=O)OCC)=O)C1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 226.0396719g/mol
  • どういたいしつりょう: 226.0396719g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.4
  • 疎水性パラメータ計算基準値(XlogP): 2.7

Ethyl 3-chloro-2-oxo-3-phenylpropanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Crysdot LLC
CD12098010-1g
Ethyl 3-chloro-2-oxo-3-phenylpropanoate
20375-16-0 95+%
1g
$581 2024-07-24
Alichem
A019118247-1g
Ethyl 3-chloro-2-oxo-3-phenylpropanoate
20375-16-0 95%
1g
$483.48 2023-09-02

Ethyl 3-chloro-2-oxo-3-phenylpropanoate 関連文献

Ethyl 3-chloro-2-oxo-3-phenylpropanoateに関する追加情報

Recent Advances in the Application of Ethyl 3-chloro-2-oxo-3-phenylpropanoate (CAS: 20375-16-0) in Chemical Biology and Pharmaceutical Research

Ethyl 3-chloro-2-oxo-3-phenylpropanoate (CAS: 20375-16-0) is a key intermediate in organic synthesis and pharmaceutical research, known for its versatile reactivity and potential applications in drug discovery. Recent studies have highlighted its role in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and antimicrobial agents. This research briefing provides an overview of the latest advancements involving this compound, focusing on its synthetic utility, biological activities, and emerging applications in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Ethyl 3-chloro-2-oxo-3-phenylpropanoate as a precursor for the synthesis of novel α-ketoamide derivatives, which exhibited potent inhibitory activity against SARS-CoV-2 main protease (Mpro). The researchers utilized a multi-step synthetic route, where the chloro and keto functionalities of the compound were strategically employed to introduce diverse pharmacophores. Molecular docking studies revealed that these derivatives bind effectively to the active site of Mpro, suggesting potential for COVID-19 therapeutics development.

In the field of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) the development of new quinolone antibiotics incorporating Ethyl 3-chloro-2-oxo-3-phenylpropanoate-derived fragments. The modified quinolones showed enhanced activity against multidrug-resistant Staphylococcus aureus strains, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL. The study emphasized the importance of the phenylpropanoate moiety in improving membrane permeability and target binding affinity.

Recent advancements in synthetic methodology have also expanded the utility of 20375-16-0. A Nature Communications paper (2024) described a novel photocatalytic decarboxylative coupling reaction using this compound as a radical precursor, enabling efficient C-C bond formation under mild conditions. This green chemistry approach significantly improved the atom economy and reduced waste generation compared to traditional methods, aligning with current trends in sustainable pharmaceutical manufacturing.

From a mechanistic perspective, computational studies published in the Journal of Chemical Information and Modeling (2023) provided new insights into the reactivity of Ethyl 3-chloro-2-oxo-3-phenylpropanoate. Density functional theory (DFT) calculations revealed that the compound's electrophilic character at the 2-position makes it particularly suitable for nucleophilic addition reactions, while the chlorine atom serves as an excellent leaving group in substitution reactions. These findings have important implications for rational drug design using this scaffold.

Looking forward, the unique structural features of Ethyl 3-chloro-2-oxo-3-phenylpropanoate continue to inspire innovative applications in chemical biology. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules for targeted protein degradation and its use in developing covalent inhibitors for challenging therapeutic targets. The compound's versatility and proven track record in medicinal chemistry suggest it will remain a valuable building block for pharmaceutical research in the coming years.

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Amadis Chemical Company Limited
(CAS:20375-16-0)Ethyl 3-chloro-2-oxo-3-phenylpropanoate
A908594
清らかである:99%
はかる:1g
価格 ($):414.0